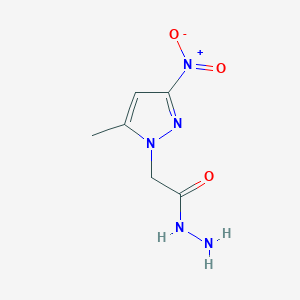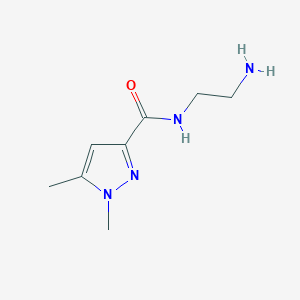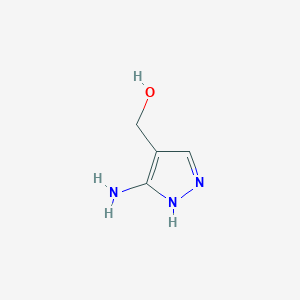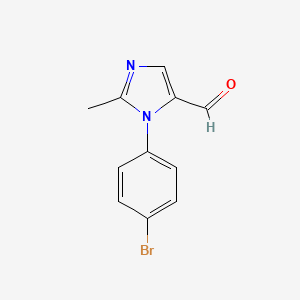
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Vue d'ensemble
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a methyl and nitro group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring, which is known for its biological activity, makes this compound a valuable target for synthesis and study.
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been reported to have a broad range of biological activities .
Mode of Action
It’s known that the pyrazole core can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Compounds with a similar pyrazole core have been reported to influence a wide range of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19917, a density of 17±01 g/cm^3, and a boiling point of 4935±350 ℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with a similar pyrazole core have shown a broad range of biological activities .
Action Environment
The action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide may be influenced by various environmental factors. For instance, its thermal stability, as indicated by its high boiling point , could affect its efficacy and stability under different environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired acetohydrazide . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetohydrazide.
Substitution: Various N-substituted derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Applications De Recherche Scientifique
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the pyrazole ring.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide: Lacks the nitro group, which may result in different biological activity.
2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide: Lacks the methyl group, which can affect its reactivity and biological properties.
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a hydrazide group, leading to different chemical behavior.
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further study and application.
Propriétés
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJKGWSJGYMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3196897.png)

![4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde](/img/structure/B3196912.png)



![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)
![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)






